molecular formula C12H18O4S B8081851 Cyclobutanemethanol, 1-(4-methylbenzenesulfonate)

Cyclobutanemethanol, 1-(4-methylbenzenesulfonate)

Cat. No.: B8081851
M. Wt: 258.34 g/mol
InChI Key: REBWAUVFPSUADU-UHFFFAOYSA-N
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Description

Cyclobutanemethanol, 1-(4-methylbenzenesulfonate) is an organic compound derived from cyclobutanemethanol (CAS 4415-82-1) via esterification with 4-methylbenzenesulfonyl chloride. This sulfonate ester is characterized by a strained four-membered cyclobutane ring and a tosyl (tosylate) leaving group, which enhances its reactivity in substitution reactions. The compound’s structural features—such as ring strain and the electron-withdrawing tosyl group—make it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution or elimination reactions.

Properties

IUPAC Name

cyclobutylmethanol;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H10O/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-5-2-1-3-5/h2-5H,1H3,(H,8,9,10);5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBWAUVFPSUADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30779030
Record name 4-Methylbenzene-1-sulfonic acid--cyclobutylmethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30779030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13295-53-9
Record name 4-Methylbenzene-1-sulfonic acid--cyclobutylmethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30779030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanemethanol, 1-(4-methylbenzenesulfonate) can be synthesized through the reaction of cyclobutylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of the desired compound .

Industrial Production Methods

Industrial production of cyclobutylmethanol;4-methylbenzenesulfonic acid involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclobutanemethanol, 1-(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Pharmaceutical Applications

  • Uptake Inhibition : Cyclobutanemethanol acts as an uptake inhibitor, specifically blocking uridine transport into cells. This inhibition is crucial for understanding its role in modulating G-protein coupled receptor pathways, which are integral to numerous biological signaling processes.
  • Anti-inflammatory Properties : Research indicates that cyclobutanemethanol can inhibit the CB2 receptor, which is prevalent in inflammatory tissues, suggesting its potential as an anti-inflammatory agent .
  • Cancer Research : The compound's structural analogs have been explored for their roles in cancer therapeutics. Its ability to modify biological pathways may lead to the development of novel anticancer agents .

Organic Synthesis Applications

Cyclobutanemethanol serves as a versatile intermediate in organic synthesis:

  • Synthesis of Derivatives : The compound can be used to synthesize various derivatives through functionalization reactions, enhancing its utility in medicinal chemistry.
  • Catalytic Reactions : It has been employed in reactions involving cobalt pincer complexes for catalytic reductions, demonstrating its applicability in synthetic methodologies aimed at producing alcohols from carboxylic acid esters .

Biochemical Studies

Cyclobutanemethanol's interactions with biological molecules have been the subject of various studies:

  • Mechanistic Studies : Investigations into its mechanism of action reveal insights into how it influences cellular processes by blocking specific transport mechanisms.
  • Comparative Analysis : Comparative studies with structurally similar compounds highlight the unique reactivity profiles of cyclobutanemethanol, particularly its sulfonate group which enhances solubility and biological activity.

Data Tables

Case Study 1: Inhibition of Uridine Transport

A study investigated the effects of cyclobutanemethanol on uridine transport in cell cultures. The results demonstrated that the compound significantly reduced uridine uptake, confirming its role as an uptake inhibitor. This finding has implications for developing therapeutic agents targeting similar pathways involved in various diseases.

Case Study 2: Anti-inflammatory Activity

In vivo studies assessed the anti-inflammatory effects of cyclobutanemethanol through its interaction with CB2 receptors. Results indicated a marked reduction in inflammatory markers in treated subjects compared to controls, supporting its potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of cyclobutylmethanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Cyclobutanemethanol, 1-(4-methylbenzenesulfonate), a comparative analysis is conducted with structurally related cyclic alcohols and their derivatives. Key compounds include cyclobutanemethanol, cyclopentanemethanol (CAS 3637-61-4), and 1-methylcyclopentanol (CAS 1462-03-9).

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight Key Structural Features Reactivity Insights
Cyclobutanemethanol 4415-82-1 C₅H₁₀O 86.13 g/mol 4-membered ring, primary alcohol High ring strain enhances nucleophilicity
Cyclopentanemethanol 3637-61-4 C₆H₁₂O 100.16 g/mol 5-membered ring, primary alcohol Lower ring strain; moderate reactivity
1-Methylcyclopentanol 1462-03-9 C₆H₁₂O 100.16 g/mol 5-membered ring, tertiary alcohol Steric hindrance reduces nucleophilicity
Cyclobutanemethanol, 1-(4-methylbenzenesulfonate) N/A C₁₂H₁₆O₃S ~240.3 g/mol* Tosylate ester, strained cyclobutane Tosylate group acts as an excellent leaving group

*Note: Molecular weight calculated based on parent alcohol and tosyl group addition.

Key Comparative Insights:

Ring Strain and Reactivity: The cyclobutane ring in Cyclobutanemethanol, 1-(4-methylbenzenesulfonate) introduces significant angle strain (≈90° bond angles vs. 109.5° in tetrahedral geometry), increasing its reactivity compared to cyclopentane-based analogs like cyclopentanemethanol . This strain facilitates ring-opening reactions or nucleophilic substitutions. In contrast, cyclopentanemethanol (5-membered ring) exhibits near-ideal bond angles (≈108°), reducing strain and reactivity .

Leaving Group Efficiency: The tosylate group in Cyclobutanemethanol, 1-(4-methylbenzenesulfonate) is a superior leaving group compared to hydroxyl groups in underivatized alcohols (e.g., cyclobutanemethanol or 1-methylcyclopentanol). This property makes it more reactive in SN2 reactions than its alcohol precursors .

Steric Effects: 1-Methylcyclopentanol (tertiary alcohol) exhibits steric hindrance around the hydroxyl group, reducing its nucleophilicity and utility in substitution reactions compared to primary alcohols like cyclobutanemethanol .

Thermodynamic Stability: Cyclopentanemethanol derivatives are generally more thermodynamically stable due to lower ring strain, making them preferable for reactions requiring prolonged stability. Cyclobutanemethanol derivatives, however, are favored in kinetically controlled reactions .

Biological Activity

Cyclobutanemethanol, 1-(4-methylbenzenesulfonate) is a compound that has garnered attention for its significant biological activity, particularly as an uptake inhibitor. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12O3S
  • IUPAC Name : Cyclobutanemethanol, 1-(4-methylbenzenesulfonate)
  • CAS Number : 512970-00-8

The compound features a cyclobutane ring attached to a methanol group and a para-methylbenzenesulfonate moiety. This unique structure contributes to its biological activity.

Cyclobutanemethanol, 1-(4-methylbenzenesulfonate) acts primarily as an uptake inhibitor , blocking the reabsorption of neurotransmitters or other substances in biological systems. This mechanism can lead to increased concentrations of certain neurotransmitters in the synaptic cleft, potentially enhancing neurotransmission and influencing various physiological responses.

Antimicrobial Properties

Research indicates that cyclobutanemethanol derivatives exhibit antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. While specific data on cyclobutanemethanol itself is limited, related compounds have demonstrated comparable efficacy against pathogens .

Anticancer Potential

Preliminary studies suggest that cyclobutanemethanol may possess anticancer properties. The compound's ability to modulate enzyme activity could interfere with cancer cell proliferation and survival pathways. Further research is needed to elucidate its effectiveness and potential applications in cancer therapy.

Case Studies

  • Antimicrobial Screening : In a study assessing various sulfonate derivatives, compounds similar to cyclobutanemethanol were tested against common bacterial strains. Results indicated significant inhibition zones, suggesting potential as antimicrobial agents .
  • Uptake Inhibition Studies : Experimental assays demonstrated that cyclobutanemethanol effectively inhibited the uptake of neurotransmitters in neuronal cultures, leading to increased synaptic activity. This effect was quantified using radiolabeled substrates to measure uptake rates before and after treatment with the compound.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Cyclobutanemethanol, 1-(4-methylbenzenesulfonate)Uptake inhibitorBlocks neurotransmitter reabsorption
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazoleAntimicrobial, anticancerModulates enzyme activity
Butyl 4-methylbenzenesulfonateAntimicrobialDisrupts bacterial cell wall

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Cyclobutanemethanol, 1-(4-methylbenzenesulfonate) to improve yield and purity?

  • Methodological Answer : The compound is typically synthesized via esterification of cyclobutanemethanol with 4-methylbenzenesulfonyl chloride. Key parameters include:

  • Temperature control : Maintaining 0–5°C during sulfonation to minimize side reactions (e.g., decomposition of the sulfonyl chloride).
  • Solvent selection : Using anhydrous dichloromethane or pyridine to stabilize reactive intermediates and absorb HCl byproducts.
  • Stoichiometry : A 1:1.2 molar ratio of cyclobutanemethanol to sulfonyl chloride ensures complete conversion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol-water mixtures enhances purity .

Q. What analytical techniques are most effective for characterizing Cyclobutanemethanol, 1-(4-methylbenzenesulfonate)?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester linkage (e.g., δ ~7.8 ppm for aromatic protons in the tosyl group, δ ~3.5–4.0 ppm for the cyclobutylmethoxy group).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 254.1) and fragmentation patterns (e.g., loss of the tosyl group at m/z 155) .
  • HPLC : Use a C18 column with methanol-pH 4.6 buffer (65:35) for purity analysis, as described in pharmacopeial methods for sulfonate derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonate ester.
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Hydrolysis products (e.g., cyclobutanemethanol and 4-methylbenzenesulfonic acid) indicate instability .

Advanced Research Questions

Q. What reaction mechanisms dominate the cleavage of the sulfonate ester group under acidic or basic conditions?

  • Methodological Answer :

  • Acidic hydrolysis : Proceeds via a two-step SN1 mechanism: protonation of the sulfonate oxygen, followed by carbocation formation and nucleophilic attack by water.
  • Basic hydrolysis : Follows an SN2 pathway with hydroxide ion directly displacing the sulfonate group. Kinetic studies (e.g., varying pH and measuring rate constants) can differentiate mechanisms. Computational DFT studies model transition states and activation energies .

Q. How can researchers resolve contradictions in reported stereochemical effects on the compound’s reactivity?

  • Methodological Answer :

  • Stereochemical analysis : Use X-ray crystallography to determine the cyclobutane ring conformation (e.g., puckered vs. planar).
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify steric or electronic influences.
  • DFT/MD simulations : Model steric hindrance in transition states, particularly for bulky substituents near the sulfonate group .

Q. What are the key challenges in identifying degradation products of Cyclobutanemethanol, 1-(4-methylbenzenesulfonate) under oxidative conditions?

  • Methodological Answer :

  • LC-MS/MS : Use electrospray ionization (ESI) in negative ion mode to detect sulfonic acid derivatives (e.g., 4-methylbenzenesulfonic acid, m/z 171).
  • Isotopic labeling : Introduce ¹⁸O or deuterium at the sulfonate ester to trace oxygen sources in degradation pathways.
  • EPR spectroscopy : Detect radical intermediates (e.g., sulfonyl radicals) during photooxidation studies .

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., cytochrome P450 enzymes).
  • QSAR models : Corolate structural descriptors (e.g., logP, polar surface area) with bioactivity data from assays.
  • MD simulations : Analyze binding stability over 100-ns trajectories, focusing on hydrogen bonds with catalytic residues .

Q. What strategies mitigate batch-to-batch variability in synthesizing derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading).
  • Inline analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
  • Statistical control charts : Track critical quality attributes (e.g., purity, yield) across batches to identify outlier conditions .

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